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Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol

Cat. No.: B096056 Get Quote

Introduction: The Strategic Value of a Bifunctional
Scaffold
In the landscape of contemporary drug discovery, the rational design of small molecules with

precise functionalities is paramount. Among the myriad of chemical building blocks available to

medicinal chemists, bifunctional molecules that offer handles for orthogonal chemical

modifications are of exceptional value. 4-(Z-Amino)-1-butanol, also known as benzyl N-(4-

hydroxybutyl)carbamate, has emerged as a key intermediate, prized for its unique combination

of a protected primary amine and a primary alcohol. This strategic arrangement allows for

sequential and selective chemical transformations, making it an invaluable component in the

synthesis of complex molecular architectures, including proteolysis-targeting chimeras

(PROTACs) and kinase inhibitors.

This in-depth technical guide provides a comprehensive overview of 4-(Z-Amino)-1-butanol as

a building block in medicinal chemistry. We will delve into its synthesis, purification, and

characterization, and explore its application in the construction of sophisticated therapeutic

agents. This guide is intended for researchers, scientists, and drug development professionals

seeking to leverage the unique properties of this versatile molecule.
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A thorough understanding of the physical and chemical properties of 4-(Z-Amino)-1-butanol is
essential for its effective use in synthesis.

Property Value Source

CAS Number 17996-13-3 [1]

Molecular Formula C₁₂H₁₇NO₃ [1]

Molecular Weight 223.27 g/mol [1]

Appearance White to yellow solid/powder

Melting Point 81-84 °C

Solubility

Soluble in common organic

solvents such as

dichloromethane, ethyl

acetate, and methanol.

Spectroscopic Characterization:

The identity and purity of 4-(Z-Amino)-1-butanol are confirmed through various spectroscopic

techniques.

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbamate carbonyl,

the benzylic carbon, the aromatic carbons, and the aliphatic carbons of the butanol chain.[1]

Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and

characteristic fragmentation patterns.[1]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the N-H and O-H stretching, the C=O of the carbamate, and the aromatic C-H bonds.

Synthesis and Purification of 4-(Z-Amino)-1-butanol
The synthesis of 4-(Z-Amino)-1-butanol is typically achieved through the selective protection

of the primary amine of 4-amino-1-butanol with a benzyloxycarbonyl (Z or Cbz) group. This
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protection strategy is favored for its stability under a wide range of reaction conditions and the

multiple methods available for its subsequent removal.[2]

Rationale for Z-Protection
The choice of the Z-group over other common amine protecting groups, such as the tert-

butyloxycarbonyl (Boc) group, is often dictated by the planned synthetic route. The Z-group is

stable to the acidic conditions often used to remove Boc groups, allowing for orthogonal

protection strategies in multi-step syntheses.[2] Furthermore, the Z-group can be cleanly

removed by catalytic hydrogenolysis, a mild method that is compatible with many other

functional groups.[2]

Experimental Protocol: Z-Protection of 4-Amino-1-
butanol
This protocol describes a general procedure for the synthesis of 4-(Z-Amino)-1-butanol from

commercially available 4-amino-1-butanol.

Materials:

4-Amino-1-butanol

Benzyl chloroformate (Cbz-Cl)

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

Dioxane and Water (or other suitable biphasic solvent system)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dissolution: Dissolve 4-amino-1-butanol (1.0 equivalent) in a 1:1 mixture of dioxane and

water.
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Base Addition: Add sodium carbonate (2.0-3.0 equivalents) to the solution and stir until

dissolved. The base is crucial to neutralize the HCl generated during the reaction.

Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.0-1.2

equivalents) dropwise while maintaining the temperature at 0 °C. Vigorous stirring is

essential to ensure efficient mixing of the biphasic reaction.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the

starting material is consumed.

Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

Partition the residue between ethyl acetate and water.

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

Washing: Combine the organic layers and wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude

product.

Purification: Purify the crude 4-(Z-Amino)-1-butanol by flash column chromatography on

silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white

solid.

Expected Yield: 85-95%

dot graph "Z-Protection_of_4-Amino-1-butanol" { layout=dot; rankdir=LR; node [shape=box,

style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];

edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} digraph "Z-Protection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded,

fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
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}
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Caption: Reaction scheme and workflow for the Z-protection of 4-amino-1-butanol.

Applications in Medicinal Chemistry
The bifunctional nature of 4-(Z-Amino)-1-butanol makes it a versatile building block for

constructing a variety of complex molecules with therapeutic potential.

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by

recruiting them to an E3 ubiquitin ligase.[3] A PROTAC consists of a ligand for the target

protein, a ligand for an E3 ligase, and a linker connecting the two.[3] The linker is a critical

component that dictates the efficacy of the PROTAC by influencing the formation of a stable

ternary complex.[4]

4-(Z-Amino)-1-butanol is an ideal building block for PROTAC linkers.[5] The hydroxyl group

can be used to attach the linker to the E3 ligase ligand or the target protein ligand, while the

protected amine provides a handle for further elaboration of the linker or attachment to the

other ligand after deprotection.

This workflow outlines a general strategy for using 4-(Z-Amino)-1-butanol to synthesize a

PROTAC.

dot graph "PROTAC_Synthesis_Concept" { layout=dot; rankdir=LR; node [shape=record,

fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica",

fontsize=10, color="#5F6368"];

}

Caption: Conceptual workflow for PROTAC synthesis using 4-(Z-Amino)-1-butanol.

Step-by-Step Protocol (Illustrative):

Attachment to the First Ligand: The hydroxyl group of 4-(Z-Amino)-1-butanol can be

coupled to a carboxylic acid-functionalized ligand (either for the target protein or the E3

ligase) using standard esterification or Mitsunobu reaction conditions. Alternatively, the
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hydroxyl group can be converted to a better leaving group (e.g., a mesylate or tosylate) for

subsequent alkylation of a nucleophilic handle on the ligand.

Deprotection of the Amine: The Z-group is then removed by catalytic hydrogenolysis. This is

typically achieved by stirring the intermediate in a solvent like methanol or ethanol in the

presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This

step unmasks the primary amine.

Attachment of the Second Ligand: The newly exposed amine is then coupled to the second

ligand, which is typically functionalized with a carboxylic acid, using standard amide bond

formation reagents such as HATU, HBTU, or EDC/HOBt.

Purification: The final PROTAC is purified by preparative HPLC to yield the desired

compound.

Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. Many kinase inhibitors

feature a core heterocyclic scaffold decorated with various substituents that occupy the ATP-

binding pocket of the kinase. The 4-aminobutanol moiety can be incorporated into these

scaffolds to provide a flexible linker to a solubilizing group or a pharmacophore that extends

into a nearby pocket, potentially enhancing potency and selectivity.

The primary alcohol of 4-(Z-Amino)-1-butanol can be used as a nucleophile in substitution

reactions with activated heterocyclic systems, such as chloro- or fluoro-substituted pyrimidines

or quinazolines, which are common cores in kinase inhibitors. Following the coupling reaction,

the Z-group can be deprotected and the resulting amine can be further functionalized.

dot digraph "Kinase_Inhibitor_Synthesis" { layout=dot; rankdir=LR; node [shape=box,

style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=10, color="#34A853"];

}

Caption: General synthetic strategy for incorporating 4-(Z-Amino)-1-butanol into a kinase

inhibitor.
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Deprotection of the Z-Group: A Critical Step
The removal of the benzyloxycarbonyl (Z) group is a crucial step in many synthetic sequences

involving 4-(Z-Amino)-1-butanol. The most common and reliable method is catalytic

hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis
Materials:

4-(Z-Amino)-1-butanol derivative

Palladium on carbon (10% Pd/C)

Methanol or Ethanol

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

Dissolution: Dissolve the Z-protected compound in methanol or ethanol in a flask suitable for

hydrogenation.

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to

the solution.

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three

times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation

apparatus.

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the

reaction by TLC until the starting material is no longer visible.

Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite® to

remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol.

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The product can be used in the next step without further purification or can be purified by
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chromatography if necessary.

Quantitative Data: Yields for this deprotection step are typically high, often exceeding 90%.

Conclusion: A Building Block of Strategic
Importance
4-(Z-Amino)-1-butanol stands out as a highly valuable and versatile building block in

medicinal chemistry. Its bifunctional nature, coupled with the robust and orthogonal nature of

the Z-protecting group, provides chemists with a powerful tool for the systematic and efficient

synthesis of complex, high-value molecules. From the modular construction of PROTAC linkers

to the strategic functionalization of kinase inhibitor scaffolds, the applications of 4-(Z-Amino)-1-
butanol are continually expanding. As the demand for more sophisticated and targeted

therapeutics grows, the strategic importance of such well-defined and versatile building blocks

will undoubtedly continue to increase, making 4-(Z-Amino)-1-butanol a staple in the synthetic

chemist's toolbox.

References
Design the Perfect PROTAC®. Sigma-Aldrich. [URL not available]
4-(Benzyloxy)butan-1-ol | PROTAC Linker | MedChemExpress. [URL:
https://www.medchemexpress.com/4-(benzyloxy)butan-1-ol.html]
benzyl N-(4-hydroxybutyl)carbamate | C12H17NO3 | CID 3366758 - PubChem. [URL:
https://pubchem.ncbi.nlm.nih.gov/compound/3366758]
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der
Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/novel-and-
improved-synthesis-of-famciclovir-drug-substance-through-n-2-amino-4-chloro-6-4-hydroxy-
3-hydroxymethyl-butyl-aminopyrimidin-5-ylformamide-from-4-amino-2-hydroxymethyl-1-
butanol-and-n-2-amino-46-dichloro-5-pyrimidinylformamide.pdf]
4-Amino-1-butanol synthesis - ChemicalBook. [URL: https://www.chemicalbook.
A Comparative Guide to Phthalimide-PEG2-Boc and Alkyl Linkers in PROTACs -
Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-
phthalimide-peg2-boc-and-alkyl-linkers-in-protacs]
Synthesis of PROTACs using BnO-PEG4-Boc: Application Notes and Protocols -
Benchchem. [URL: https://www.benchchem.
US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents.
[URL: https://patents.google.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b096056?utm_src=pdf-body
https://www.benchchem.com/product/b096056?utm_src=pdf-body
https://www.benchchem.com/product/b096056?utm_src=pdf-body
https://www.benchchem.com/product/b096056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents. [URL:
https://patents.google.
(4-Hydroxybutyl)-methylcarbamic acid benzyl ester | 116644-44-1 | Benchchem. [URL:
https://www.benchchem.com/product/b1395995]
17996-13-3|Benzyl (4-hydroxybutyl)carbamate|BLD Pharm. [URL:
https://www.bldpharm.com/products/17996-13-3.html]
2 - Supporting Inform
Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as
Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC - NIH. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671607/]
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on
Permeability and Degradation - PubMed Central. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9211025/]
Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
as a BTK Degraders with Improved Pharmacokinetic Properties - PMC - NIH. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214227/]
Characteristic roadmap of linker governs the rational design of PROTACs - NET. [URL not
available]
A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl
8-bromooctylphosphonate - Benchchem. [URL: https://www.benchchem.
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214227/]
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐
Aminobutyric Acids - PMC - NIH. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6345501/]
Overview of PROTAC Linkers: Types and Design - BOC Sciences. [URL:
https://www.bocsci.com/blog/overview-of-protac-linkers-types-and-design/]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
[URL: https://www.frontiersin.org/articles/10.3389/fbioe.2021.799441/full]
1 Protection Reactions - Wiley-VCH. [URL not available]
4-(Z-Amino)-1-butanol = 98.0 HPLC 17996-13-3 - Sigma-Aldrich. [URL:
https://www.sigmaaldrich.com/US/en/product/aldrich/95887]
CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors -
Google Patents. [URL: https://patents.google.
Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group -
Benchchem. [URL: https://www.benchchem.com/application-notes/deprotection-strategies-
for-the-z-benzyloxycarbonyl-group]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b096056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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